1-Benzyl-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine
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Overview
Description
1-Benzyl-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine is a chemical compound with the molecular formula C22H24N2O2S. It is known for its unique structural properties, which include a piperazine ring substituted with a benzyl group and a sulfinyl group attached to a methoxy-naphthyl moiety
Preparation Methods
The synthesis of 1-Benzyl-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.
Introduction of the benzyl group: Benzylation of the piperazine ring is performed using benzyl chloride in the presence of a base such as sodium hydroxide.
Attachment of the methoxy-naphthyl moiety: This step involves the reaction of 2-methoxy-1-naphthyl sulfinyl chloride with the benzylated piperazine under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated reactors and continuous flow systems to ensure consistency and scalability.
Chemical Reactions Analysis
1-Benzyl-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted piperazines.
Scientific Research Applications
1-Benzyl-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism by which 1-Benzyl-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The sulfinyl group may play a role in modulating the compound’s reactivity and binding affinity, while the piperazine ring provides a scaffold for interaction with biological macromolecules.
Comparison with Similar Compounds
1-Benzyl-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine can be compared with other similar compounds, such as:
1-Benzyl-4-[(2-methoxyphenyl)sulfinyl]piperazine: This compound has a similar structure but with a methoxyphenyl group instead of a methoxy-naphthyl group, leading to different reactivity and applications.
1-Benzyl-4-[(2-naphthyl)sulfinyl]piperazine: Lacks the methoxy group, which affects its solubility and interaction with biological targets.
1-Benzyl-4-[(2-methoxy-1-naphthyl)sulfonyl]piperazine: The sulfonyl group provides different chemical properties compared to the sulfinyl group, influencing its oxidation state and reactivity.
Properties
IUPAC Name |
1-benzyl-4-(2-methoxynaphthalen-1-yl)sulfinylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c1-26-21-12-11-19-9-5-6-10-20(19)22(21)27(25)24-15-13-23(14-16-24)17-18-7-3-2-4-8-18/h2-12H,13-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFLCEQGIKETEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)S(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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